N,N-Dimethyldaunorubicin

Description

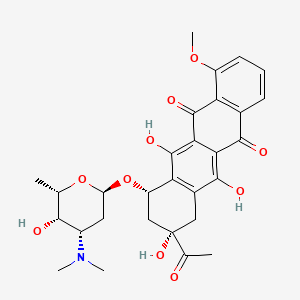

N,N-Dimethyldaunorubicin is a semi-synthetic anthracycline derivative designed to address limitations of conventional anthracyclines, such as cardiotoxicity and multidrug resistance (MDR) in cancer cells. Structurally, it features two methyl groups on the amino sugar moiety of daunorubicin, a modification hypothesized to reduce efflux pump recognition by ABC transporters (e.g., ABCB1/P-glycoprotein) . This compound is biosynthesized via combinatorial engineering of Streptomyces strains, incorporating genes from the aclarubicin and rhodomycin pathways (e.g., rdmC and dnrK) to enable sugar N-methylation and glycosylation . However, its biosynthesis is hindered by inefficiencies in downstream tailoring reactions, particularly the 14-hydroxylation step catalyzed by the cytochrome P450 enzyme DoxA .

Properties

Molecular Formula |

C29H33NO10 |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)9-19(39-12)40-18-11-29(37,13(2)31)10-15-21(18)28(36)23-22(26(15)34)25(33)14-7-6-8-17(38-5)20(14)27(23)35/h6-8,12,16,18-19,24,32,34,36-37H,9-11H2,1-5H3/t12-,16-,18-,19-,24+,29-/m0/s1 |

InChI Key |

MNZPHZWBCGOICS-ORRXYWJWSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N(C)C)O |

Synonyms |

N,N-dimethyldaunomycin N,N-dimethyldaunorubicin N,N-dimethyldaunorubicin hydrochloride |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyldaunorubicin involves multiple steps, including the formation of the tetrahydropyran ring and the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in producing the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyldaunorubicin: undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-Dimethyldaunorubicin: has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyldaunorubicin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include daunorubicin, doxorubicin, idarubicin, and their N,N-dimethylated derivatives. The table below highlights critical distinctions:

Enzymatic Conversion Efficiency

This compound biosynthesis stalls at the DoxA-catalyzed 14-hydroxylation step. DoxA converts natural substrates (e.g., 13-deoxydaunorubicin) efficiently but exhibits negligible activity toward N,N-dimethylated substrates:

- Catalytic efficiency (kcat/Km): 520-fold lower for N,N-dimethyl-13-deoxydaunorubicin vs. non-methylated substrate .

- In vivo accumulation: Engineered strains (e.g., MAG304) produce this compound in trace amounts (≤5% yield) while accumulating precursors like N,N-dimethyl-13-deoxydaunorubicin .

Cytotoxicity and Therapeutic Potential

This compound demonstrates superior cytotoxicity compared to non-methylated anthracyclines:

- ABCB1/ABCG2-overexpressing cells: IC50 values for this compound are 3–5x lower than daunorubicin, attributed to reduced efflux pump affinity .

- Multidrug-resistant cells: Doxorubicin-resistant Friend erythroleukemia cells (F4-6 ADM2R) show 200-fold resistance to doxorubicin but only 2–3x resistance to this compound .

- Toxicity to producer strains : N,N-dimethylated anthracyclines inhibit Streptomyces growth at 5–10 µg/mL, necessitating overexpression of resistance genes (e.g., drrAB) for biosynthesis .

Overcoming Multidrug Resistance

The N,N-dimethyl modification disrupts ABCB1-mediated drug efflux:

- Accumulation studies: Resistant cells retain 70% more this compound vs.

- Comparison to other MDR modulators: N,N-dimethylation mimics the effect of morpholinyl ring modifications (e.g., morpholinodoxorubicin), which also bypass ABCB1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.